REACTION_CXSMILES
|
Cl.[C:2]([O:7][CH2:8][CH2:9][NH2:10])(=[O:6])[C:3]([CH3:5])=[CH2:4].[N:11]1[C:18]([Cl:19])=[N:17][C:15](Cl)=[N:14][C:12]=1[Cl:13].C(=O)(O)[O-].[Na+]>O.CC(C)=O>[C:2]([O:7][CH2:8][CH2:9][NH:10][C:15]1[N:17]=[C:18]([Cl:19])[N:11]=[C:12]([Cl:13])[N:14]=1)(=[O:6])[C:3]([CH3:5])=[CH2:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C(=C)C)(=O)OCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
67.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for an additional hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was again cooled to 0°-5° C.
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at room temperature
|
Type
|
CUSTOM
|
Details
|
to give 84.6 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from a solution of 600 ml of benzene and 850 ml of ligroin with carbon decoloration
|
Type
|
CUSTOM
|
Details
|
yielded 56.6 g (mp 138°-140° C.)
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCNC1=NC(=NC(=N1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |